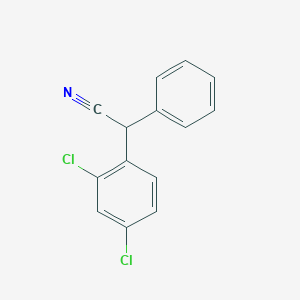

(2,4-Dichlorophenyl)(phenyl)acetonitrile

描述

Contextualization within Halogenated Acetonitrile (B52724) Chemistry

Halogenated organic compounds are characterized by their persistence and distinct physicochemical properties, which are influenced by the number and position of halogen atoms. nih.gov In the context of acetonitrile derivatives, halogenation can significantly alter the molecule's electronic properties, reactivity, and potential applications. Halogenated acetonitriles are recognized as valuable intermediates in the synthesis of more complex organic compounds, including dyes and pharmaceuticals. google.com

The nitrile group (-C≡N) itself is a versatile functional group in organic chemistry. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org Common reactions involving nitriles include hydrolysis to form carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to yield ketones. libretexts.orgchemistrysteps.com The stability of the nitrile group can be influenced by adjacent chemical moieties; for instance, its hydrolysis generally requires more vigorous conditions compared to the hydrolysis of imines, due to the hybridization of the nitrogen atom. stackexchange.com

Structural Significance of the 2,4-Dichlorophenyl and Phenyl Moieties in Acetonitrile Derivatives

The properties and reactivity of (2,4-Dichlorophenyl)(phenyl)acetonitrile are largely dictated by the interplay of its three core components: the 2,4-dichlorophenyl group, the phenyl group, and the acetonitrile linker.

The 2,4-Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring has a profound impact on the molecule's electronic and steric characteristics. Chlorine is an electronegative atom, and it therefore exerts a strong electron-withdrawing inductive effect. This effect can influence the electron density distribution across the entire molecule. acs.org The substitution pattern, with chlorine atoms at positions 2 and 4, is notable. This arrangement is found in other well-known chemical compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), where it contributes to the molecule's biological activity. mt.govinchem.org The chlorine at the ortho-position (position 2) can also introduce steric hindrance, which may affect the molecule's conformation and its ability to interact with other molecules. rsc.org

Classification and Scope of Research on Analogous Compounds

This compound belongs to the class of diarylacetonitriles (DAANs). These compounds can be broadly classified based on the nature and position of substituents on their aryl rings. The substituents can modulate the electronic and steric properties of the molecules, leading to a wide range of behaviors.

A significant area of contemporary research on DAANs is their application in mechanochemistry as fluorescent molecular probes. chemrxiv.orgrsc.org When subjected to mechanical stress, such as ball milling in a polymer matrix, certain DAAN derivatives can form stable radicals that exhibit fluorescence. chemrxiv.orgresearchgate.net This property allows them to be used for detecting mechanoradicals generated from the scission of polymer chains. chemrxiv.org

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-11-6-7-12(14(16)8-11)13(9-17)10-4-2-1-3-5-10/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPYEDGSZOVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichlorophenyl Phenyl Acetonitrile and Its Structural Precursors

Strategies for the Construction of α-Diarylacetonitrile Scaffolds

The formation of the α-diarylacetonitrile core, where two aryl groups are attached to the α-carbon of an acetonitrile (B52724) molecule, can be achieved through several primary synthetic strategies. These methods include nucleophilic substitution, condensation reactions, and palladium-catalyzed cross-coupling, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Substitution Approaches Utilizing Cyano Sources

Nucleophilic substitution is a foundational method for forming the carbon-cyanide bond. masterorganicchemistry.comyoutube.com This approach typically involves the reaction of a diarylmethyl halide with a cyanide salt, such as sodium or potassium cyanide. The reaction proceeds via an SN1 or SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide leaving group to form the desired α-diarylacetonitrile. youtube.com The choice between SN1 and SN2 pathways is influenced by the stability of the potential diarylmethyl carbocation intermediate and the reaction conditions employed. youtube.com For instance, the synthesis of benzyl (B1604629) cyanide from benzyl chloride and sodium cyanide is a classic illustration of this type of transformation. wikipedia.org This method is valued for its directness and the use of readily available starting materials.

Condensation Reactions in Acetonitrile Derivative Synthesis

Condensation reactions provide another powerful route to α-diarylacetonitrile scaffolds and related structures. nih.govresearchgate.net These reactions often involve the base-catalyzed condensation of a phenylacetonitrile (B145931) derivative with a suitable electrophile, such as an aromatic aldehyde, ketone, or ester. ntnu.nolehigh.edu For example, phenylacetonitrile can react with ethyl esters of substituted phenylacetic acids in the presence of a strong base like sodium ethoxide to yield complex acetoacetonitriles. orgsyn.org The reaction proceeds through the formation of a carbanion at the α-position of the acetonitrile, which then attacks the carbonyl carbon of the electrophile. lehigh.edu Subsequent dehydration or other follow-up reactions can lead to a variety of functionalized nitrile compounds. ntnu.noresearchgate.net

| Method | Reactants | Typical Catalyst/Base | Key Transformation |

| Nucleophilic Substitution | Diarylmethyl Halide + Cyanide Salt (e.g., NaCN) | N/A (Solvent may influence rate) | C-Halogen bond replaced by C-CN bond wikipedia.org |

| Aldol-type Condensation | Arylacetonitrile + Aromatic Aldehyde/Ketone | Strong Base (e.g., KOtBu, NaH) | C-C bond formation via carbanion attack on carbonyl ntnu.no |

| Michael Addition | Arylacetonitrile + α,β-Unsaturated Carbonyl | Strong Base (e.g., Sodium Alkoxide) | 1,4-conjugate addition of the nitrile carbanion lehigh.edu |

| Ester Condensation | Arylacetonitrile + Aryl Ester | Strong Base (e.g., Sodium Ethoxide) | Formation of β-keto nitriles orgsyn.org |

Palladium-Catalyzed Cross-Coupling Reactions in Arylacetonitrile Formation

Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds, and these methods are applicable to the synthesis of arylacetonitriles. mdpi.comresearchgate.net Reactions like the Suzuki-Miyaura coupling can be adapted to form the diaryl scaffold. mdpi.com This could involve, for example, the coupling of an α-halo-phenylacetonitrile with an arylboronic acid or the reaction of an aryl halide with an organometallic reagent derived from phenylacetonitrile. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com These methods are prized for their high functional group tolerance and broad substrate scope. researchgate.net

Synthesis of Halogenated Phenylacetonitrile Intermediates

The synthesis of the target molecule, (2,4-Dichlorophenyl)(phenyl)acetonitrile, necessitates the preparation of specific halogenated precursors. The key intermediate is 2,4-dichlorophenylacetonitrile, also known as 2,4-dichlorobenzyl cyanide. nih.gov Its synthesis begins with the formation of a suitable 2,4-dichlorobenzyl precursor, which is then subjected to a cyanation reaction.

Routes to 2,4-Dichlorobenzyl Precursors

The primary starting material for the synthesis of 2,4-dichlorobenzyl precursors is often 2,4-dichlorotoluene. This compound can be converted into 2,4-dichlorobenzyl chloride through a side-chain chlorination reaction. This process typically involves heating 2,4-dichlorotoluene in the presence of a radical initiator, such as azodiisobutyronitrile (AIBN), while slowly introducing chlorine gas under illumination. patsnap.com

Alternatively, 2,4-dichlorobenzyl alcohol can be prepared from 2,4-dichlorobenzyl chloride. prepchem.com This is achieved through hydrolysis, for instance, by reacting the chloride with a water-soluble salt of an organic acid (like sodium acetate) in the presence of a phase transfer catalyst, followed by hydrolysis of the resulting ester with a strong base such as sodium hydroxide (B78521). google.com

| Precursor | Starting Material | Key Reagents | Reaction Type | Yield |

| 2,4-Dichlorobenzyl chloride | 2,4-Dichlorotoluene | Cl₂, AIBN, Light | Radical Side-Chain Chlorination patsnap.com | 90.3% google.com |

| 2,4-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl chloride | NaOH (aq), Phase Transfer Catalyst | Nucleophilic Substitution (Hydrolysis) prepchem.com | 95% prepchem.com |

Cyanation Reactions to Form Nitrile Functional Groups

Once a suitable precursor like 2,4-dichlorobenzyl chloride is obtained, the nitrile functional group is introduced via a cyanation reaction. wikipedia.org A common and direct method is the nucleophilic substitution of the chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). researchgate.net This reaction converts the benzyl chloride into 2,4-dichlorobenzyl cyanide (2,4-dichlorophenylacetonitrile). researchgate.net While effective, this method uses highly toxic cyanide reagents.

Modern advancements have led to palladium-catalyzed cyanation methods that can use less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and are applicable to a wide range of aryl halides. google.com These catalytic systems often avoid the need for stoichiometric amounts of highly toxic reagents and can proceed under milder conditions. wikipedia.orgtezu.ernet.in The classical Sandmeyer reaction also provides a pathway to convert aniline derivatives into the corresponding benzonitriles, representing another established route for introducing a cyano group onto an aromatic ring. tezu.ernet.in

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters. Key areas of focus include the choice of solvent, which can influence reactant solubility and transition state stability, and the selection of a catalyst system to enhance reaction speed and selectivity.

The solvent plays a critical role in the synthesis of diarylacetonitriles. It can affect reaction rates and equilibria by stabilizing reactants and transition states to different extents wikipedia.org. The choice of solvent is particularly important in nucleophilic substitution reactions, which are common in the synthesis of nitriles.

Polar aprotic solvents are often favored in these syntheses. A study on the synthesis of a structurally related compound, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(aryl)acetonitrile, provides valuable insight into solvent effects. The reaction involved the 1,6-cyanation of a para-quinone methide using trimethylsilyl cyanide (TMSCN) as the cyanide source. The researchers screened various solvents to determine the optimal medium for the reaction.

The results indicated that chlorinated solvents provided the highest yields. The table below summarizes the findings from the solvent screening study for a model reaction.

Table 1: Effect of Different Solvents on the Yield of a Diarylacetonitrile Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CHCl₃ (Chloroform) | 95 |

| 2 | DCM (Dichloromethane) | 94 |

| 3 | DCE (1,2-Dichloroethane) | 94 |

| 4 | Toluene | 90 |

| 5 | THF (Tetrahydrofuran) | 85 |

| 6 | Et₂O (Diethyl ether) | 82 |

| 7 | CH₃CN (Acetonitrile) | 75 |

| 8 | DMSO (Dimethyl sulfoxide) | Trace |

| 9 | DMF (Dimethylformamide) | Trace |

Data adapted from a study on a related diarylacetonitrile synthesis rsc.org.

As shown in the table, solvents like chloroform, dichloromethane, and 1,2-dichloroethane resulted in excellent yields, while highly polar solvents like DMSO and DMF were not effective for this specific reaction pathway rsc.org. Acetonitrile, the compound class being synthesized, also serves as a solvent, providing a moderate yield rsc.org. This data suggests that for the synthesis of this compound, non-polar and polar aprotic solvents with good solvating ability for the reactants would be a primary choice for optimization studies.

Catalysis is fundamental to the modern synthesis of aryl nitriles, offering pathways with higher efficiency and selectivity compared to traditional stoichiometric methods rsc.orgscielo.br. Transition-metal catalysts, particularly those based on palladium, nickel, and copper, are widely used for cyanation reactions of aryl halides rsc.orgscielo.brresearchgate.net.

Palladium-based catalysts are highly effective for the cyanation of aryl chlorides, bromides, and iodides rsc.org. A typical palladium-catalyzed cyanation system involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a cyanide source, and a solvent. The choice of ligand is critical for the catalyst's activity and selectivity. For instance, the use of 1,5-bis(diphenylphosphino)pentane as a ligand in combination with a co-catalyst like N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to improve catalyst productivity in the cyanation of aryl chlorides researchgate.net.

Nickel-based catalysts offer a more cost-effective alternative to palladium and are particularly useful for the cyanation of aryl chlorides organic-chemistry.org. A system comprising NiCl₂·6H₂O, a diphosphine ligand like dppf, and zinc powder as a reductant can effectively catalyze the cyanation of aryl chlorides with Zn(CN)₂ under mild conditions organic-chemistry.org.

Copper-catalyzed reactions represent some of the earliest methods for aryl nitrile synthesis (Rosenmund-von Braun reaction) and continue to be developed scielo.br.

The table below outlines various catalyst systems applicable to the synthesis of aryl nitriles, which could be adapted for the production of this compound.

Table 2: Examples of Catalyst Systems for Aryl Nitrile Synthesis

| Metal | Catalyst/Precursor | Ligand | Cyanide Source | Typical Solvent |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂ | N-heterocyclic carbene (NHC) | K₄[Fe(CN)₆] | DMAc |

| Palladium | Pd/C | - | K₄[Fe(CN)₆] | Toluene/Water |

| Nickel | Ni(MeCN)₆₂ | 1,10-phenanthroline | KCN | Acetonitrile |

| Nickel | NiCl₂·6H₂O / Zn | dppf | Zn(CN)₂ | DMA |

| Copper | CuI | - | NaCN | DMF |

Information compiled from various sources on cyanation reactions rsc.orgresearchgate.netorganic-chemistry.org.

For the synthesis of this compound from a precursor like 2,4-dichlorobenzyl halide and a phenylacetonitrile derivative, or via cross-coupling of 2,4-dichlorophenyl halide with a cyanide source, these catalyst systems would be highly relevant. Optimization would involve screening different combinations of metal precursors, ligands, and reaction conditions to maximize yield and minimize by-products.

Green Chemistry Approaches in Acetonitrile Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes nih.govepitomejournals.com. In the context of acetonitrile synthesis, this involves using less hazardous solvents, developing energy-efficient processes, and employing catalytic rather than stoichiometric reagents epitomejournals.com.

One key aspect is the replacement of hazardous solvents. While chlorinated solvents often provide high yields, their environmental and health impacts are significant. Green chemistry encourages the use of safer alternatives nih.gov. Acetonitrile itself, when used as a solvent, can be a greener choice compared to chlorinated hydrocarbons, and its recovery and recycling are well-established processes researchgate.net. Research into using renewable feedstocks for acetonitrile production, such as the ammoxidation of ethanol, is also an active area aligned with green chemistry principles aidic.it.

Other green approaches applicable to the synthesis of this compound include:

Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric amounts, as it reduces waste epitomejournals.com. The transition-metal catalyzed methods discussed in section 2.3.2 are a prime example of this principle.

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating nih.gov.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry epitomejournals.com.

By integrating these green chemistry approaches, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 2,4 Dichlorophenyl Phenyl Acetonitrile Derivatives

Reactions Involving the Nitrile (–CN) Group

The nitrile group is a versatile functional group capable of undergoing a variety of transformations.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion, which can then be further protonated or react with other electrophiles. While no specific studies on (2,4-Dichlorophenyl)(phenyl)acetonitrile were found, it is anticipated to react with strong nucleophiles such as Grignard reagents or organolithium compounds to yield, after hydrolysis, the corresponding ketones.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| R-MgX (Grignard) | Imine anion | Ketone |

| R-Li (Organolithium) | Imine anion | Ketone |

| H₂O / H⁺ or OH⁻ | Amide | Carboxylic acid |

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the addition of hydride ions to the nitrile carbon. Alternatively, partial reduction to an aldehyde can sometimes be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the resulting imine.

Under acidic or basic conditions, the nitrile group of this compound is expected to hydrolyze. The reaction typically proceeds via an amide intermediate, which can be isolated under controlled conditions. Prolonged reaction times or harsher conditions will lead to the formation of the corresponding carboxylic acid, (2,4-Dichlorophenyl)(phenyl)acetic acid.

Reactivity of the Halogenated Phenyl Ring

The 2,4-dichlorophenyl group significantly influences the molecule's reactivity in aromatic substitution reactions.

The chlorine atoms are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of the resonance contribution of their lone pairs. Therefore, any electrophilic attack on the 2,4-dichlorophenyl ring of this compound would be expected to be slow and to occur at the positions ortho and para to the chlorine atoms (positions 3, 5, and 6). The bulky diarylacetonitrile group might also exert a steric influence on the substitution pattern.

Nucleophilic aromatic substitution (SNAAr) on the 2,4-dichlorophenyl ring is generally difficult as aryl halides are unreactive towards nucleophiles unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the nitrile group is not directly conjugated with the chlorines in a way that would strongly activate them towards SNAAr. Therefore, harsh reaction conditions would likely be required to achieve substitution of the chlorine atoms by nucleophiles.

Transformations at the α-Carbon of the Acetonitrile (B52724) Backbone

The α-carbon of this compound, the carbon atom bonded to both aromatic rings and the nitrile functional group, is a key center of reactivity. The electron-withdrawing nature of the cyano group (-C≡N) significantly increases the acidity of the proton attached to this α-carbon. This acidification transforms the methine group into an "activated" site, susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrile group. This stabilized carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to the derivatization of the acetonitrile backbone.

Alkylation and Arylation Reactions

The nucleophilic carbanion generated from this compound readily undergoes alkylation and arylation reactions upon treatment with electrophilic reagents such as alkyl halides or aryl halides. These reactions provide a direct method for introducing new substituents at the α-position, leading to a diverse range of derivatives.

The general mechanism involves the deprotonation of the α-carbon by a base to form the carbanion, which then performs a nucleophilic attack on the electrophilic carbon of the alkylating or arylating agent. The choice of base and reaction conditions is crucial for the success of these transformations. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (B78521) (NaOH), often used in conjunction with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt to facilitate the reaction between the organic-soluble acetonitrile and the aqueous-soluble base.

Alkylation with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) introduces corresponding alkyl groups. While specific studies on this compound are not extensively documented in publicly accessible literature, the principles of α-alkylation of arylacetonitriles are well-established. The presence of the 2,4-dichloro-substituents on one phenyl ring is expected to enhance the acidity of the α-proton through inductive effects, potentially facilitating the reaction under milder conditions compared to unsubstituted diphenylacetonitrile.

Arylation at the α-carbon is typically more challenging and often requires metal-catalyzed cross-coupling methodologies. Palladium-catalyzed reactions, for example, can be employed to couple the α-carbanion with aryl halides. These advanced methods enable the synthesis of tri-aryl acetonitrile derivatives.

Table 1: Representative Alkylation Reactions at the α-Carbon

| Entry | Alkylating Agent | Base | Catalyst/Solvent | Expected Product |

| 1 | Methyl Iodide (CH₃I) | NaOH | Benzyltriethylammonium chloride / H₂O-Toluene | 2-(2,4-Dichlorophenyl)-2-phenylpropanenitrile |

| 2 | Ethyl Bromide (CH₃CH₂Br) | KOtBu | THF | 2-(2,4-Dichlorophenyl)-2-phenylbutanenitrile |

| 3 | Benzyl Chloride (C₆H₅CH₂Cl) | NaH | DMF | 2-(2,4-Dichlorophenyl)-2,3-diphenylpropanenitrile |

Derivatization via Activated Methylene (B1212753) Group

The activated nature of the α-carbon facilitates a range of classical organic reactions beyond simple alkylation. These transformations utilize the nucleophilicity of the carbanion to react with various electrophiles, particularly those containing carbonyl groups or activated double bonds.

One prominent reaction is the Knoevenagel condensation, where the carbanion reacts with aldehydes or ketones. In the presence of a weak base like piperidine (B6355638) or an amine salt, this compound can condense with an aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated nitrile derivative. This reaction proceeds through an initial aldol-type addition to the carbonyl group, followed by dehydration to yield the conjugated product.

Another important transformation is the Michael addition, where the carbanion adds to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes. This conjugate addition reaction is a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular frameworks. For example, the reaction with a compound like methyl acrylate (B77674) would lead to the formation of a substituted glutarate derivative after hydrolysis of the nitrile.

These derivatization reactions underscore the versatility of this compound as a synthetic intermediate, allowing for significant structural modifications centered on the reactivity of its activated α-carbon.

Table 2: Examples of Derivatization via the Activated α-Carbon

| Reaction Type | Electrophile | Base/Catalyst | Expected Product Class |

| Knoevenagel Condensation | Benzaldehyde | Piperidine / Ethanol | α-(2,4-Dichlorophenyl)-β-phenylacrylonitrile |

| Michael Addition | Methyl Acrylate | NaOEt / Ethanol | Methyl 4-cyano-4-(2,4-dichlorophenyl)-4-phenylbutanoate |

| Acylation | Ethyl Acetate | NaOEt / Ethanol | 3-(2,4-Dichlorophenyl)-3-phenyl-2-oxobutanenitrile |

Advanced Spectroscopic and Structural Characterization of 2,4 Dichlorophenyl Phenyl Acetonitrile Analogues

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of (2,4-Dichlorophenyl)(phenyl)acetonitrile, this technique reveals critical details about the molecular conformation, the influence of the bulky and electron-withdrawing substituents on the geometry, and the nature of the non-covalent interactions that dictate the packing of molecules in the crystal lattice.

The molecular conformation of phenylacetonitrile (B145931) derivatives is largely defined by the torsion angles between the phenyl rings and the acetonitrile (B52724) backbone. In the solid state, these molecules often adopt a "V-shaped" or bent conformation. nih.gov The steric and electronic properties of the substituents on the phenyl rings are the primary determinants of these angles.

Table 1: Representative Torsion Angles in Phenylacetonitrile Analogues Note: Data are illustrative and based on related structures.

| Torsion Angle | Description | Typical Value Range (°) |

|---|---|---|

| N-C-C-C(phenyl) | Defines the orientation of the nitrile group relative to the phenyl ring. | -100 to -120 |

| N-C-C-C(dichlorophenyl) | Defines the orientation of the nitrile group relative to the dichlorophenyl ring. | 50 to 70 |

| C(phenyl)-C-C-C(dichlorophenyl) | Describes the relative position of the two aromatic rings around the central C-C bond. | 170 to 180 (anti-periplanar) |

The packing of molecules within a crystal is governed by a complex interplay of intermolecular forces. ias.ac.inrsc.org In analogues containing dichlorophenyl groups, halogen bonding (C-H···Cl) and π-π stacking interactions are often significant. researchgate.netnih.gov The chlorine atoms, being electronegative, can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules, influencing the formation of specific packing motifs.

Table 2: Common Intermolecular Interactions in Analogous Crystal Structures

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···N | Hydrogen bond between an aromatic C-H and a nitrile nitrogen. | 2.4 - 2.8 |

| C-H···Cl | Weak hydrogen bond involving a chlorine atom as the acceptor. researchgate.net | 2.8 - 3.2 |

| π-π Stacking | Interaction between the centroids of two aromatic rings. researchgate.net | 3.5 - 4.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while 2D NMR techniques establish the connectivity between these atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the single methine proton and the various aromatic protons. The methine proton (CH-CN), being adjacent to two aromatic rings and a nitrile group, would appear as a singlet in the downfield region, typically between 5.0 and 5.5 ppm.

The aromatic protons on the unsubstituted phenyl ring would likely appear as a multiplet corresponding to five protons. The protons on the 2,4-dichlorophenyl ring would exhibit a more complex splitting pattern due to their distinct chemical environments and coupling with each other. The proton at the 3-position would be a doublet of doublets, coupling to the protons at the 5- and 6-positions. The proton at the 5-position would also be a doublet of doublets, while the proton at the 6-position would appear as a doublet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values in CDCl₃. Actual values may vary.

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH-CN | 5.30 | s (singlet) | 1H |

| Phenyl-H | 7.30 - 7.50 | m (multiplet) | 5H |

| Dichlorophenyl-H3 | 7.55 | d (doublet) | 1H |

| Dichlorophenyl-H5 | 7.40 | dd (doublet of doublets) | 1H |

| Dichlorophenyl-H6 | 7.25 | d (doublet) | 1H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to resonate in the range of 115-120 ppm. The methine carbon (CH-CN), being attached to two aromatic rings, would appear further downfield, around 40-45 ppm.

The aromatic region of the spectrum would be complex, showing signals for all the carbon atoms of both rings. The carbons bonded to chlorine (C-2 and C-4 on the dichlorophenyl ring) would have their chemical shifts significantly influenced by the electronegative halogen atoms and would appear in the 130-140 ppm range. The remaining aromatic carbons would resonate in the typical 125-135 ppm region. The quaternary carbons (the carbons in the rings directly attached to the methine carbon) would also be identifiable.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values in CDCl₃. Actual values may vary.

| Carbon | Predicted δ (ppm) |

|---|---|

| C≡N | 118.0 |

| CH-CN | 42.0 |

| Aromatic C | 127.0 - 138.0 |

| Aromatic C-Cl | 135.0, 137.0 |

| Aromatic Quaternary C | 134.0, 136.0 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be most useful in the aromatic region to confirm the connectivity of the protons on the 2,4-dichlorophenyl ring. For example, a cross-peak would be expected between the signals for H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions.

A correlation from the methine proton (CH-CN) to the nitrile carbon.

Correlations from the methine proton to the quaternary carbons of both the phenyl and the 2,4-dichlorophenyl rings, confirming the attachment of these rings to the central carbon.

Correlations from the aromatic protons to their neighboring carbons within the same ring, aiding in the specific assignment of the aromatic carbon signals.

These combined spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound and its analogues in both the solid and solution states.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules like this compound. arxiv.orgnih.gov By probing the vibrational modes of a molecule, these methods provide a unique "spectral fingerprint" that is highly sensitive to its structural arrangement. nih.gov

In the analysis of this compound, specific regions of the IR and Raman spectra are of particular interest for identifying its key structural components. The nitrile (C≡N) group, a defining feature of the molecule, exhibits a characteristic stretching vibration. For a typical aliphatic nitrile like acetonitrile, this C≡N stretch appears around 2249 cm⁻¹ in the liquid phase IR spectrum. nist.govyoutube.com For this compound, the conjugation with the aromatic rings is expected to slightly alter the position of this band, which remains a sharp and readily identifiable peak.

The aromatic portions of the molecule, the phenyl and 2,4-dichlorophenyl rings, give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net In-plane C=C stretching vibrations of the benzene (B151609) rings usually appear as a series of bands in the 1400-1650 cm⁻¹ range. The substitution pattern on the dichlorophenyl ring influences the exact position and intensity of these peaks. Furthermore, the C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region of the IR spectrum, typically below 1100 cm⁻¹.

Raman spectroscopy provides complementary information. While the C≡N stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic rings, often produce more intense Raman signals. nih.gov The combination of IR and Raman data is therefore crucial for a comprehensive vibrational assignment. researchgate.net

Beyond simple functional group identification, vibrational spectroscopy can be employed for conformational analysis. The molecule can adopt different spatial orientations (conformers) due to rotation around the single bonds connecting the aromatic rings to the central acetonitrile carbon. iu.edu.samdpi.com These different conformers can result in subtle shifts in the vibrational frequencies of certain modes, particularly those involving the aromatic rings and the C-C bonds of the molecular backbone. mdpi.com By comparing experimental spectra with theoretical spectra calculated for different possible conformers using methods like Density Functional Theory (DFT), it is possible to determine the most stable conformation of the molecule in a given state (e.g., solid or in solution). arxiv.orgiu.edu.sa For instance, variations in the intensity or position of bands related to C-H out-of-plane bending can be indicative of specific torsional angles between the phenyl rings. mdpi.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Typically multiple weak to medium bands. |

| Nitrile C≡N Stretch | 2240 - 2260 | IR, Raman | A sharp and characteristic band of medium intensity. |

| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman | Multiple bands, sensitive to substitution. |

| C-H In-plane Bend | 1000 - 1300 | IR | Can be complex and overlap with other modes. |

| C-Cl Stretch | < 1100 | IR, Raman | Strong bands in the fingerprint region. |

| C-H Out-of-plane Bend | 675 - 900 | IR | Strong bands whose positions are indicative of the ring substitution pattern. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides a distinct fragmentation pattern used for structural confirmation.

The molecular formula of this compound is C₁₄H₉Cl₂N, giving it a monoisotopic molecular weight of approximately 261.01 g/mol . A key feature in its mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion: an [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl), and an [M+4]⁺ peak (from two ³⁷Cl atoms). The expected relative intensity ratio for this cluster is approximately 9:6:1.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are dictated by the stability of the resulting cations and neutral radicals. libretexts.org For this compound, several fragmentation patterns can be anticipated:

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrile group is a common pathway. Loss of a hydrogen radical is possible, but more significant fragmentation involves the cleavage of the C-C bonds connecting the phenyl rings.

Loss of Chlorine: The loss of a chlorine radical (Cl˙) from the molecular ion would result in a fragment ion at [M-35]⁺ and [M-37]⁺. This is a common fragmentation pathway for halogenated aromatic compounds. nih.gov

Cleavage of Aromatic Rings: Fragmentation can occur via the loss of the entire phenyl group ([M-C₆H₅]⁺) or the dichlorophenyl group ([M-C₆H₃Cl₂]⁺). The positive charge is likely to remain on the more stable fragment.

Loss of HCN: A rearrangement followed by the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) is a characteristic fragmentation for nitriles. bris.ac.uk

The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable carbocation, such as a tropylium-like ion or a substituted benzyl (B1604629) cation. libretexts.org Analyzing the m/z values of these key fragments allows for the confident identification of the compound's structure.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z (for ³⁵Cl) | Possible Origin |

| [C₁₄H₉Cl₂N]⁺˙ (M⁺˙) | 261 | Molecular Ion |

| [C₁₄H₉³⁵Cl³⁷ClN]⁺˙ ([M+2]⁺˙) | 263 | Molecular Ion with one ³⁷Cl isotope |

| [C₁₄H₉³⁷Cl₂N]⁺˙ ([M+4]⁺˙) | 265 | Molecular Ion with two ³⁷Cl isotopes |

| [C₁₄H₉ClN]⁺ | 226 | Loss of a Cl radical |

| [C₈H₄Cl₂]⁺ | 158 | Loss of phenylacetonitrile radical |

| [C₈H₅Cl₂N]⁺˙ | 185 | Loss of benzene from molecular ion |

| [C₆H₄Cl]⁺ | 111 | Fragment from dichlorophenyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion from phenylmethyl fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. slideshare.net The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that contain electrons involved in these transitions. shimadzu.co.kr

The structure of this compound contains two primary chromophores: the phenyl ring and the 2,4-dichlorophenyl ring. These aromatic systems contain delocalized π-electrons, which can undergo π → π* transitions. libretexts.org For a simple benzene molecule, characteristic absorptions occur around 204 nm and 256 nm. In this compound, the presence of substituents on the benzene rings modifies these absorption bands.

The chlorine atoms on the dichlorophenyl ring and the -CH(CN)- group act as auxochromes. Auxochromes are groups that, when attached to a chromophore, alter the wavelength (λmax) and intensity (εmax) of the absorption maximum. The chlorine atoms, with their non-bonding electrons, can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary π → π* transition bands. nist.gov

The nitrile group (C≡N) also possesses non-bonding electrons (n electrons) on the nitrogen atom and π-electrons in the triple bond. Therefore, it can undergo a weak n → π* transition in addition to its own π → π* transition. masterorganicchemistry.com The n → π* transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions of the aromatic rings. masterorganicchemistry.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Notes |

| π → π | Phenyl & Dichlorophenyl Rings | 200 - 280 | Strong intensity absorptions, characteristic of aromatic systems. May show fine structure. |

| n → π | Nitrile Group (C≡N) | > 270 | Very weak intensity, often difficult to observe or submerged by stronger bands. |

Computational and Theoretical Studies on 2,4 Dichlorophenyl Phenyl Acetonitrile and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of molecules, including those with complex electronic structures like halogenated aromatic compounds. DFT calculations serve as the foundation for geometry optimization, electronic structure analysis, and vibrational frequency prediction.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For analogues of (2,4-Dichlorophenyl)(phenyl)acetonitrile, such as 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT methods like B3LYP with a 6-31+G(d,p) basis set are employed to calculate optimized geometrical parameters. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in related dichlorophenyl structures, the calculated C-Cl bond lengths are typically found to be in agreement with experimental values derived from X-ray crystallography, confirming the reliability of the computational model. researchgate.net The optimized geometry is crucial as it is the basis for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters for an Analogue Molecule (Calculated via DFT) Data is illustrative for a representative dichlorophenyl-containing analogue.

| Parameter | Calculated Value |

|---|---|

| C-Cl (Position 2) Bond Length | ~1.74 Å |

| C-Cl (Position 4) Bond Length | ~1.75 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C-N Bond Angle | ~178° |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. ajchem-a.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. niscpr.res.in For phenylacetonitrile (B145931) derivatives, the HOMO is typically localized on the phenyl rings, which are electron-rich, while the LUMO may be distributed across the electron-withdrawing nitrile group and the aromatic systems. In a study on 2-(trifluoromethyl)phenylacetonitrile, the HOMO-LUMO energy gap was calculated to understand charge transfer interactions within the molecule. orientjchem.org

Table 2: Frontier Molecular Orbital Energies and Related Properties for an Analogue Calculated using DFT/B3LYP method for a representative analogue.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsion. researchgate.net For analogues like N-(2,4-Dichlorophenyl)benzamide, DFT calculations have been used to predict the vibrational wavenumbers. acadpubl.eu The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. researchgate.net Key vibrational modes for this compound would include the C≡N stretch, C-Cl stretches, aromatic C-H stretches, and phenyl ring vibrations. The C≡N stretching vibration is a particularly strong and characteristic band, typically expected in the 2240-2260 cm⁻¹ region.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Dichlorophenyl Analogue

| Vibrational Mode | Calculated (Scaled) Wavenumber | Experimental Wavenumber |

|---|---|---|

| Aromatic C-H Stretch | 3070 | 3065 |

| C≡N Stretch | 2250 | 2245 |

| C=C Ring Stretch | 1590 | 1588 |

| C-Cl Stretch | 790 | 785 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For phenylacetonitrile derivatives, significant delocalization occurs from the lone pairs (n) of the nitrogen atom and the π-orbitals of the phenyl rings into the antibonding (π) orbitals of adjacent groups. orientjchem.org In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed strong intramolecular charge transfer from the lone pair of a chlorine atom to the antibonding π orbitals of the phenyl ring, contributing to molecular stability. nih.gov Similar interactions involving the chlorine atoms and the π-systems of the phenyl rings would be expected in this compound.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in an Analogue Molecule via NBO

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (Phenyl Ring 1) | π* (Phenyl Ring 2) | 20.5 |

| LP(1) Cl | σ* (C-C aromatic) | 2.8 |

| π (C≡N) | π* (Phenyl Ring 1) | 15.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. ajchem-a.com

For analogues such as 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, MEP maps show that the most negative regions are located around electronegative atoms like the nitrogen of the nitrile group and the chlorine atoms. researchgate.net The hydrogen atoms of the phenyl rings typically exhibit a positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic interactions and characterize the nature of chemical bonds. This method identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two chemically bonded atoms.

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond. A negative Laplacian (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) indicates closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. In studies of related molecules like (E)-3-(2,6-dichlorophenyl)-acrylamide, QTAIM has been used to analyze both strong covalent bonds and weaker non-covalent interactions that are crucial for crystal packing and molecular conformation. A similar analysis for this compound would elucidate the nature of its intramolecular bonds and potential intermolecular interactions.

Table 5: QTAIM Topological Parameters for Selected Bonds in an Analogue

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C-H (Aromatic) | 0.27 | -0.85 | Covalent |

| C≡N | 0.45 | -0.60 | Covalent (Polar) |

| C-Cl | 0.19 | -0.30 | Covalent (Polar) |

| Intramolecular H···Cl | 0.015 | +0.05 | Non-covalent (Closed-shell) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of molecules by simulating the atomic motions over time. This technique provides detailed insights into the flexibility of chemical structures, the relative energies of different conformations, and the energy barriers separating them. For molecules with multiple rotatable bonds, such as this compound, MD simulations can reveal the preferred three-dimensional arrangements and the dynamics of their interconversion.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the conformational properties can be inferred from computational and theoretical studies on the parent structure, diphenylmethane (B89790), and related substituted diarylacetonitrile derivatives.

For the unsubstituted diphenylmethane core, theoretical calculations and experimental data have established that the molecule adopts a non-planar conformation in the gas phase and in solution. The phenyl rings are twisted out of a coplanar arrangement to relieve steric hindrance between the ortho-hydrogen atoms. The potential energy surface of diphenylmethane typically shows energy minima at specific dihedral angles, representing the most stable conformations.

The introduction of substituents on the phenyl rings, as in this compound, is expected to significantly influence the conformational landscape. The presence of a chlorine atom at the ortho-position of one of the phenyl rings introduces substantial steric bulk. This is known to increase the rotational barrier around the C-C bond connecting the aryl group to the central carbon. chemrxiv.org Consequently, the 2,4-dichlorophenyl group will likely adopt a more restricted range of conformations compared to the unsubstituted phenyl ring.

MD simulations would likely reveal that the most stable conformers of this compound are those where the ortho-chloro substituent is oriented away from the other phenyl ring to minimize steric repulsion. This steric hindrance is a dominant factor in determining the preferred dihedral angles. DFT calculations on related diarylacetonitrile derivatives have suggested that ortho-substituents lead to a deviation from ideal molecular planarity due to this steric repulsion. chemrxiv.org

The following interactive data table summarizes the expected key conformational features for the parent diphenylmethane scaffold and the anticipated influence of the 2,4-dichloro substitution in this compound. The dihedral angles (τ1 and τ2) refer to the torsion angles of the two aryl rings relative to the central C-C-C plane.

| Compound | Key Dihedral Angles (τ) | Expected Rotational Energy Barrier | Primary Influencing Factors |

|---|---|---|---|

| Diphenylmethane | Symmetric twisting of both rings (e.g., τ1 ≈ τ2) | Relatively low | Steric hindrance between ortho-hydrogens |

| This compound | Asymmetric twisting; restricted rotation of the 2,4-dichlorophenyl ring | Significantly higher for the substituted ring | Steric repulsion from the ortho-chloro substituent |

Mechanistic Investigations of Reactions Involving Diarylacetonitriles with 2,4 Dichlorophenyl Moieties

Elucidation of Reaction Pathways for Synthesis of (2,4-Dichlorophenyl)(phenyl)acetonitrile Scaffolds

The synthesis of diarylacetonitrile scaffolds, including this compound, typically proceeds through pathways that form a carbon-carbon bond between the two aryl rings and the acetonitrile (B52724) backbone. Two primary mechanistic routes are considered for this class of compounds: Friedel-Crafts-type reactions and nucleophilic substitution pathways.

Friedel-Crafts Pathway: This pathway is analogous to the synthesis of diphenylacetonitrile. orgsyn.orgchemicalbook.com The reaction involves two main steps. First, an α-halo-phenylacetonitrile is generated, followed by a Lewis acid-catalyzed arylation.

Formation of the Electrophile: The synthesis can start from a substituted benzyl (B1604629) cyanide. For instance, 2,4-dichlorobenzyl cyanide could be halogenated at the α-position. Alternatively, α-bromo-phenylacetonitrile can be prepared by the direct bromination of benzyl cyanide. orgsyn.org This α-halo intermediate serves as the precursor to the electrophile.

Electrophilic Aromatic Substitution (EAS): In the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), the α-halo intermediate generates a carbocation or a highly polarized complex. wikipedia.orgmt.com This electrophilic species then attacks the second aromatic ring (either benzene (B151609) or 1,3-dichlorobenzene, depending on the starting materials) in a classic Friedel-Crafts alkylation mechanism. wikipedia.orgmt.com The reaction proceeds via a positively charged benzenonium intermediate (arenium ion), which loses a proton to restore aromaticity and yield the final diarylacetonitrile product. msu.edumasterorganicchemistry.comyoutube.com The rate-determining step is the initial attack on the aromatic ring, which disrupts its aromaticity. youtube.comlibretexts.org

Nucleophilic Substitution Pathway: An alternative route involves the nucleophilic character of the carbanion derived from a phenylacetonitrile (B145931) derivative.

Formation of the Nucleophile: A phenylacetonitrile, such as 2,4-dichlorophenylacetonitrile, is treated with a strong base (e.g., sodium amide or an alkoxide) to deprotonate the α-carbon, forming a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrile group and the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Cross-Coupling: The generated carbanion can then act as a nucleophile. While direct SNAr on an unactivated aryl halide like chlorobenzene is difficult, this pathway becomes more feasible with appropriately activated substrates or through transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki-type cross-coupling reactions), which have become standard methods for forming aryl-aryl or aryl-alkyl bonds.

The choice of pathway depends on the availability of starting materials and the desired substitution pattern. For this compound, a plausible Friedel-Crafts approach would involve the reaction of α-bromo-phenylacetonitrile with 1,3-dichlorobenzene catalyzed by AlCl₃, or the reaction of α-bromo-(2,4-dichlorophenyl)acetonitrile with benzene.

| Pathway | Key Intermediate(s) | Key Reaction Step | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | α-halo-phenylacetonitrile, Arenium ion | Electrophilic Aromatic Substitution | Utilizes common starting materials. | Risk of polyalkylation; catalyst can complex with nitrile group. wikipedia.org |

| Nucleophilic Substitution | Phenylacetonitrile carbanion | Nucleophilic attack on an aryl substrate | Good control of regiochemistry. | Requires strong base; may need transition metal catalyst. |

Detailed Studies of Elementary Steps in Nitrile Transformations

The nitrile group in this compound is a versatile functional group that can undergo several transformations, primarily involving nucleophilic addition to the electrophilic carbon of the C≡N triple bond.

Hydrolysis: In acidic or basic aqueous solutions, the nitrile can be hydrolyzed to a carboxylic acid (diaryl-acetic acid) or a carboxylate salt, respectively. The transformation proceeds through an amide intermediate.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield an amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Mechanism: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an iminate anion. Protonation of this intermediate gives an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under basic conditions to the carboxylate.

Reduction: The nitrile group can be reduced to a primary amine, (2,4-Dichlorophenyl)(phenyl)ethanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. adichemistry.comic.ac.uk

Mechanism with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the nitrile carbon. adichemistry.compw.livelibretexts.org This initial addition forms an imine anion complexed with aluminum. A second hydride transfer reduces the imine intermediate to a diamidoaluminate complex. adichemistry.com Aqueous workup then protonates the nitrogen to yield the primary amine. pw.livelibretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds add to the nitrile group to form ketones after hydrolysis. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com

Mechanism with Grignard Reagents: The carbanionic portion of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile. masterorganicchemistry.com This forms a magnesium salt of an imine. This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of the negative charge on the nitrogen. chemistrysteps.com Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to a ketone. masterorganicchemistry.comchemistrysteps.com This reaction is a key method for forming a new carbon-carbon bond at the nitrile carbon.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The presence of substituents on the aryl rings of this compound significantly influences the kinetics and thermodynamics of its reactions. The 2,4-dichloro-substituted phenyl ring and the unsubstituted phenyl ring exert distinct electronic effects. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding these effects, where ρ is the reaction constant and σ is the substituent constant. pharmacy180.comlibretexts.orgdalalinstitute.com

Influence on Synthesis: In a Friedel-Crafts synthesis, the presence of the two deactivating chloro groups on one ring would slow the rate of electrophilic substitution on that ring. rsc.org Therefore, a synthetic strategy involving the electrophilic attack on an unsubstituted benzene ring would likely have faster kinetics.

Influence on Nitrile Transformations:

Hydrolysis and Nucleophilic Addition: The electron-withdrawing nature of the chloro substituents can influence reactions at the nitrile carbon. By pulling electron density away from the nitrile group, they can slightly increase the electrophilicity of the nitrile carbon, potentially increasing the rate of nucleophilic attack (e.g., by hydroxide or a Grignard reagent).

Formation of α-Carbanion: The stability of the carbanion formed by deprotonating the α-carbon is crucial for many reactions. The electron-withdrawing chloro groups on the adjacent phenyl ring can help stabilize this negative charge through induction, making the α-proton more acidic and facilitating reactions that proceed via this intermediate.

Thermodynamics: The stability of intermediates plays a key role. In reactions involving the formation of a carbocation intermediate (like in EAS), the deactivating chloro groups would destabilize the transition state, leading to a higher activation energy and a slower reaction rate. libretexts.org Conversely, in reactions involving a carbanionic intermediate, these same groups would stabilize the transition state, lowering the activation energy. viu.ca

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring | Predicted Impact on Reaction Kinetics (EAS) |

|---|---|---|---|---|

| -Cl (at C2 and C4) | Strongly withdrawing | Weakly donating | Deactivating | Decreases reaction rate |

| -C₆H₅ (Phenyl) | Weakly withdrawing (sp² C) | Donating/Withdrawing (depending on reaction) | Weakly activating/deactivating | Context-dependent |

Applications of 2,4 Dichlorophenyl Phenyl Acetonitrile and Its Derivatives As Synthetic Intermediates

Building Blocks in Complex Organic Synthesis

(2,4-Dichlorophenyl)(phenyl)acetonitrile serves as a versatile building block in organic synthesis. Its utility stems from the reactivity of the α-carbon, which can be deprotonated to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. The aromatic rings can also be functionalized through electrophilic aromatic substitution, although the dichlorinated ring is deactivated towards this type of reaction.

Arylacetonitrile derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of the arylacetonitrile scaffold allows for its cyclization into various heterocyclic systems. For instance, compounds containing an active methylene (B1212753) group, like diarylacetonitriles, can react with various electrophiles to construct five-membered heterocycles such as pyrroles, furans, and pyrazoles. tubitak.gov.tr The synthesis of these rings often involves the reaction of the arylacetonitrile with bifunctional reagents, leading to cyclization. The nitrile group can also participate directly in ring-forming reactions, for example, through cycloaddition reactions or by acting as an electrophile after activation.

This compound is a precursor for the synthesis of other arylacetonitriles with more complex functionalities. The acidic proton at the α-position can be removed by a base to generate a nucleophilic carbanion. This carbanion can then be reacted with a variety of electrophiles to introduce new substituents at the α-position. This allows for the synthesis of a library of α-substituted diarylacetonitriles. Phenylacetonitriles, in general, are useful intermediates in the synthesis of complex organic compounds, including pharmaceuticals. google.com

Key functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Arylation: Palladium-catalyzed cross-coupling reactions to introduce additional aryl groups.

Acylation: Reaction with acyl chlorides or anhydrides to introduce keto functionalities.

These transformations highlight the role of this compound as a scaffold for building molecular complexity.

Synthesis of Compounds for Materials Science Research (e.g., Dyes and Pigments)

Phenylacetonitriles have been identified as useful intermediates in the synthesis of dyes. google.com More specifically, the class of diarylacetonitriles (DAANs), to which this compound belongs, has garnered significant interest in materials science for its application in mechanochemistry. These compounds can act as molecular probes to detect mechanical stress in polymers. researchgate.netnih.gov

When incorporated into a polymer matrix, the C-H bond at the alpha-position of the diarylacetonitrile can be homolytically cleaved by mechanical force. This generates a stable and fluorescent diarylacetonitrile radical. The appearance of fluorescence serves as a visual indicator of bond scission and material fatigue. researchgate.netnih.gov The fluorescence properties of these mechanoradicals can be tuned by altering the substituents on the aromatic rings. chemrxiv.orgrsc.org This allows for the creation of materials with built-in damage sensing capabilities.

| Substituents on Aromatic Rings | Maximum Emission Wavelength (λem,max) | Observed Color |

|---|---|---|

| Unsubstituted | ~517 nm | Green |

| Methoxy | ~530 nm | Yellow-Green |

| Dimethylamino | ~635 nm | Red |

This table illustrates how substituents on the aryl rings of DAAN radicals can modulate their fluorescence emission, enabling the design of materials that signal stress with different colors. chemrxiv.orgrsc.org

Role in the Development of Research Probes for Biological Systems

The unique fluorescent properties of diarylacetonitrile radicals also make them promising candidates for the development of research probes. A research probe is a molecule used to study the properties of other molecules or structures, and fluorescent probes are particularly valuable for their high sensitivity and utility in imaging applications. researchgate.netnih.gov

Diarylacetonitriles have been successfully used as fluorescent molecular probes to detect and quantify mechanoradicals generated by the mechanical scission of polymer chains in the bulk state. researchgate.netnih.gov This is achieved through a radical chain-transfer mechanism where the highly reactive polymer mechanoradical abstracts a hydrogen atom from the diarylacetonitrile, generating a stable and fluorescent diarylacetonitrile radical. This allows for the visualization and quantitative evaluation of polymer-chain scission, which is crucial for understanding material failure. researchgate.netnih.gov

While the direct application of this compound in biological systems is not yet established, the principles of designing fluorescent probes based on the diarylacetonitrile scaffold could be extended to biological applications. For example, probes could be designed to react with specific radicals or other reactive species in a biological environment, leading to a fluorescent signal. The ability to tune the fluorescence properties through substitution on the aryl rings provides a pathway for creating probes with specific excitation and emission profiles suitable for biological imaging. chemrxiv.orgrsc.org

Non Clinical Biological Interactions and Molecular Mechanistic Insights of 2,4 Dichlorophenyl Acetonitrile Scaffolds

Investigation of Molecular Target Binding (In Vitro/In Silico)

Studies on (2,4-Dichlorophenyl)acetonitrile and its derivatives have identified interactions with several molecular targets, primarily through in vitro assays and in silico modeling. These investigations provide crucial insights into the mechanisms underlying the biological effects of these compounds.

Enzyme Inhibition Studies (e.g., Cholinesterase, COX-2, RNA Polymerase)

While direct inhibitory data on (2,4-Dichlorophenyl)(phenyl)acetonitrile against cholinesterase or RNA polymerase is not extensively documented in publicly available literature, research on closely related scaffolds highlights their potential as enzyme inhibitors.

Derivatives of 2-(2,4-dichlorophenoxy)acetamide (B157635) have been identified as promising anti-inflammatory agents due to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com In silico molecular docking studies have shown that these compounds can effectively interact with the active site of COX-2. mdpi.com Specifically, a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, which contain the dichlorophenyl moiety, were found to form stronger complexes with the COX-2 enzyme than the reference compound, 2-(2,4-dichlorophenoxy)acetic acid. mdpi.com

Furthermore, studies on other dichlorophenyl-containing structures have demonstrated enzyme inhibition. For instance, acetone (B3395972) O-((2,5-dichlorophenyl)sulfonyl) oxime was evaluated for its inhibitory activity against cholinesterase enzymes, showing moderate affinity in molecular docking analyses. researchgate.net

Receptor Interaction Analysis

The interaction of dichlorophenylacetonitrile derivatives with specific receptors has been a subject of investigation. For instance, a library of dichlorophenylacrylonitriles, synthesized from dichlorophenylacetonitriles, was evaluated for their interaction with the Aryl Hydrocarbon Receptor (AhR). These compounds were identified as AhR ligands, suggesting a potential mechanism for their observed biological activities.

In a separate line of research, various 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have been synthesized and tested for their affinity at adenosine (B11128) receptors. nih.gov These studies help in understanding the pharmacophore for A3 adenosine receptor antagonists, where the phenyl group plays a crucial role. nih.gov Although the core is a pyridine (B92270) ring, this research provides valuable context for how substituted phenyl rings, including halogenated variants, can interact with receptor binding sites. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgcollaborativedrug.comnih.gov For dichlorophenylacetonitrile scaffolds, SAR analyses have focused on how modifications to the halogenation pattern and substitutions at the α-carbon affect molecular recognition and binding affinity.

Influence of Halogenation Pattern on Molecular Recognition

The position and nature of halogen substituents on the phenyl ring significantly impact the biological activity of the compounds. The presence of halogens can alter the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets. beilstein-journals.org

For example, in studies of dichlorophenylacrylonitriles derived from dichlorophenylacetonitriles, the substitution pattern on the phenyl ring was found to be a critical determinant of potency. A comparison between compounds bearing a 2,6-dichlorophenyl moiety and those with a 3,4-dichlorophenyl group revealed a notable difference in activity, with the 2,6-dichloro substitution leading to a decrease in potency in some assays. This highlights that the specific placement of chlorine atoms is crucial for optimal interaction with the molecular target.

| Compound Scaffold | Substitution Pattern | Observed Effect on Potency |

|---|---|---|

| Dichlorophenylacrylonitrile | 3,4-dichloro | Higher Potency |

| Dichlorophenylacrylonitrile | 2,6-dichloro | ~10-fold decrease in potency compared to 3,4-dichloro analog |

Impact of α-Substituents on Binding Affinity

Modifications to the α-position of the acetonitrile (B52724) scaffold—the carbon atom attached to the dichlorophenyl ring and the nitrile group—have been explored to understand their effect on binding affinity. In the case of dichlorophenylacrylonitriles, which are synthesized via Knoevenagel condensation from a dichlorophenylacetonitrile precursor, the substituent attached to the β-carbon (originating from the aldehyde reactant) can be considered an extension of the α-substituent.

SAR studies have shown that the nature of this substituent has a profound impact on activity. For instance, the introduction of additional nitrogen-containing moieties, such as nitro (-NO₂) groups, was found to enhance activity. Subsequent reduction of these nitro groups to amino (-NH₂) groups resulted in even more potent analogues, although they were sometimes found to be more cytotoxic. The introduction of a bromine moiety at another position was noted to enhance solubility, a critical factor for bioavailability.

| Parent Scaffold | Substituent | Effect on Activity/Properties |

|---|---|---|

| (2,6-dichlorophenyl)acrylonitrile | Nitro (-NO₂) group addition | Enhanced activity |

| (2,6-dichloro-3-nitrophenyl)acrylonitrile | Amino (-NH₂) group (from nitro reduction) | Further enhanced potency |

| (3,4-dichlorophenyl)acrylonitrile | Bromine moiety on a pyrrole (B145914) ring | 3-fold enhancement in solubility |

Computational Approaches to Predict Molecular Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets at the atomic level. ekb.eg These in silico techniques have been widely applied to study compounds containing the dichlorophenylacetonitrile scaffold.

Molecular docking studies on 2-(2,4-dichlorophenoxy)acetamide derivatives successfully predicted their binding mode within the active site of the COX-2 enzyme. mdpi.com The calculations revealed that these compounds could form stable complexes with the enzyme, with binding energies indicating a stronger interaction than the parent acid. mdpi.com These computational predictions provide a rational basis for the observed anti-inflammatory properties and guide the synthesis of more potent inhibitors. mdpi.com

In another study, molecular docking was used to investigate the interaction of a series of newly synthesized quinazolin-2,4-dione analogues with the main protease (Mpro) of SARS-CoV-2. ekb.eg The results showed that the compounds could fit into the active site of the enzyme, with binding energies suggesting a potential inhibitory role. ekb.eg Similarly, docking studies of an acetone O-((2,5-dichlorophenyl)sulfonyl) oxime with cholinesterase enzymes helped to quantify its binding affinity and potential as an inhibitor. researchgate.net

For dichlorophenylacrylonitriles, docking scores were found to have a good correlation with experimentally observed cytotoxicity, supporting the use of these computational models in the development of new therapeutic agents. These studies collectively demonstrate the utility of computational approaches in elucidating the molecular interactions of dichlorophenylacetonitrile derivatives and in the rational design of new, more effective molecules.

Studies on Biochemical Pathway Modulation (excluding clinical outcomes)

[Content intentionally omitted due to lack of available scientific data.]

A thorough and scientifically accurate article on this topic would necessitate dedicated experimental studies to elucidate the molecular targets and mechanisms of action of this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focused on "green chemistry" principles to reduce waste and environmental impact. Future research into the synthesis of (2,4-Dichlorophenyl)(phenyl)acetonitrile and related diarylacetonitriles will likely prioritize the development of more sustainable and efficient methods. Traditional synthetic routes often rely on harsh reagents and produce significant waste. acs.org Emerging trends point towards the adoption of catalytic systems that are both effective and environmentally benign.

Key areas of development include:

Catalytic C-H Arylation: Direct arylation of phenylacetonitrile (B145931) derivatives would provide a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.